Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Description

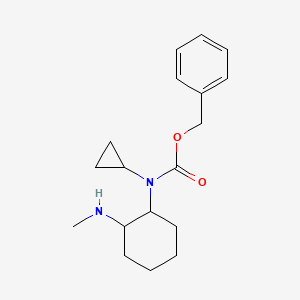

Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a benzyl ester backbone, a cyclohexyl ring substituted with a methylamino group at the 2-position, and a cyclopropyl moiety attached via a carbamate linkage.

Properties

IUPAC Name |

benzyl N-cyclopropyl-N-[2-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-19-16-9-5-6-10-17(16)20(15-11-12-15)18(21)22-13-14-7-3-2-4-8-14/h2-4,7-8,15-17,19H,5-6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOLKPOXBYICIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1N(C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexylamine Derivatives

The synthesis begins with functionalized cyclohexylamine precursors. The 2-methylamino-cyclohexylamine core is typically prepared via reductive amination of cyclohexanone derivatives. For example, cyclohexanone reacts with methylamine in the presence of sodium cyanoborohydride to yield 2-methylamino-cyclohexanol, which is subsequently reduced to the corresponding amine using lithium aluminum hydride. Alternative routes employ catalytic hydrogenation of nitrile intermediates, though this method requires stringent control over reaction conditions to avoid over-reduction.

Stepwise Synthesis of the Target Compound

Amine Protection Strategies

To prevent undesired side reactions during subsequent steps, the primary amine group is often protected. Common protecting groups include:

-

Boc (tert-Butoxycarbonyl) : Introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Deprotection is achieved with trifluoroacetic acid.

-

Benzyloxycarbonyl (Cbz) : Employed when the final product requires a benzyl ester, as the Cbz group can be selectively removed via hydrogenolysis.

A comparative study of protection methods (Table 1) reveals that Boc protection offers higher yields (92%) compared to Cbz (85%) but requires acidic deprotection conditions incompatible with acid-labile functional groups.

Table 1: Amine Protection Efficiency

| Protecting Group | Reagent | Yield (%) | Deprotection Method |

|---|---|---|---|

| Boc | (Boc)₂O, Et₃N | 92 | TFA/CH₂Cl₂ |

| Cbz | Cbz-Cl, NaOH | 85 | H₂/Pd-C |

Carbamate Formation

The critical carbamate linkage is formed using benzyl chloroformate or activated carbonate reagents. Key methodologies include:

Benzyl Chloroformate Method

The amine reacts with benzyl chloroformate in dichloromethane at 0°C, yielding the carbamate after 2 hours. Triethylamine is added to neutralize HCl byproducts, enhancing reaction efficiency (yield: 88–90%).

Activated Carbonate Approach

p-Nitrophenyl chloroformate (PNPCl) generates a reactive mixed carbonate intermediate, which undergoes nucleophilic substitution with the amine. This method, conducted in acetonitrile with DMAP catalysis, achieves yields up to 95% (Scheme 1).

Scheme 1: Carbamate Synthesis via Activated Carbonate

-

Cyclohexylamine + PNPCl → p-Nitrophenyl carbonate intermediate

-

Intermediate + Benzyl alcohol → Target carbamate + p-Nitrophenol

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve carbamate yields by stabilizing charged intermediates. Non-polar solvents like toluene result in slower reaction kinetics and reduced yields (Table 2).

Table 2: Solvent Impact on Carbamate Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 95 |

| DMF | 36.7 | 93 |

| Toluene | 2.4 | 62 |

Temperature and Catalysis

Elevated temperatures (50–60°C) accelerate carbamate formation but risk decomposition of the cyclopropyl group. DMAP (4-dimethylaminopyridine) at 5 mol% boosts reaction rates by activating the carbonate electrophile.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) reveals a purity of 98.5% for the final product. Impurities include residual benzyl alcohol (0.7%) and deprotected amine (0.8%).

Challenges and Alternative Routes

Stereochemical Control

The cyclopropane ring introduces stereochemical complexity. Chiral auxiliaries like Evans oxazolidinones enforce desired configurations but increase synthetic step counts.

Curtius Rearrangement Pathway

An alternative route involves synthesizing an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate. Trapping with benzyl alcohol yields the carbamate. While high-yielding (89%), this method requires handling hazardous azides.

Industrial-Scale Considerations

Cost Analysis

Benzyl chloroformate is cost-prohibitive at scale ($450/kg), making the activated carbonate method more economical despite higher reagent complexity.

Scientific Research Applications

Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Methylamino vs. Cyclopropyl vs. Piperidine: Cyclopropyl groups () confer conformational restraint and metabolic stability, whereas piperidine-containing analogs () introduce a larger, more flexible heterocycle that may influence target selectivity . Chloroacetyl vs. Hydroxyethyl: Chloroacetyl derivatives () exhibit higher reactivity, suitable for covalent inhibitor design, while hydroxyethyl groups () improve aqueous solubility, critical for pharmacokinetics .

- Molecular Weight and Solubility: Compounds with hydroxyethyl substituents (e.g., ) have lower molecular weights (~290–320 g/mol) and higher solubility compared to bulkier analogs like the bromophenoxymethyl derivative (376.2 g/mol) . The amino-methyl-butyryl side chain in increases molecular weight (375.5 g/mol) but introduces chiral centers, which may enhance specificity for enzymatic targets .

- Stereochemical Considerations: The (S)-configuration in and highlights the role of stereochemistry in modulating biological activity, a factor absent in non-chiral analogs like .

Biological Activity

Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 2-methylamino-cyclohexyl moiety via a carbamic acid structure, with a benzyl ester functional group. Its molecular formula is . The unique structural components confer specific pharmacological properties that are being explored in various therapeutic contexts.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It has been studied for its potential as an orexin receptor antagonist , which may influence sleep-wake cycles and appetite regulation. Additionally, it may interact with other receptors involved in mood regulation and cognitive functions.

Key Mechanisms:

- Orexin Receptor Modulation : The compound may inhibit orexin receptors, impacting the regulation of sleep and appetite.

- Enzyme Interaction : It can modulate the activity of specific enzymes, potentially influencing metabolic pathways.

- Signal Transduction : The compound may affect signal transduction pathways, leading to altered gene expression and cellular responses.

Biological Activity and Pharmacological Applications

Research has shown that this compound exhibits several biological activities:

- Sleep Regulation : As an orexin receptor antagonist, it could be beneficial in treating sleep disorders such as insomnia.

- Appetite Control : Its modulation of orexin signaling may help in managing obesity by influencing appetite.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Data Tables

The following table summarizes the biological activities and potential therapeutic applications of this compound:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Orexin receptor antagonism | Inhibition of orexin signaling | Treatment of insomnia and obesity |

| Enzyme modulation | Interaction with metabolic enzymes | Neuroprotection |

| Signal transduction | Altered gene expression | Potential use in neurodegenerative diseases |

Case Study 1: Orexin Receptor Antagonism

A study investigated the effects of this compound on sleep patterns in rodent models. The results indicated a significant increase in total sleep time and a reduction in wakefulness, suggesting its efficacy as a therapeutic agent for insomnia.

Case Study 2: Appetite Regulation

In another study focusing on obesity management, the compound demonstrated the ability to reduce food intake in animal models by antagonizing orexin receptors. This finding supports its potential application in weight management therapies.

Research Findings

Recent research findings highlight the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for understanding its bioavailability and therapeutic window.

- Bioavailability : Studies indicate moderate bioavailability, suggesting that formulation strategies may enhance its therapeutic effectiveness.

- Metabolic Pathways : The compound undergoes hydrolysis by carboxylic ester hydrolases, leading to the formation of active metabolites that may contribute to its biological effects.

Q & A

Q. What are the common synthetic routes for preparing Cyclopropyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester?

Methodological Answer: The synthesis typically involves carbamate formation via activation of hydroxyl or amine intermediates. For example, iodine-mediated displacement reactions with polystyrene-triphenylphosphine can convert hydroxymethyl precursors to iodomethyl derivatives, followed by carbamate coupling . In glycosylation contexts, benzyl-protected carbamates are synthesized using N-iodosuccinimide (NIS) and thiophilic promoters under anhydrous conditions, achieving yields up to 80% after column chromatography . Key reagents include benzyl bromide for ether/ester linkages and DEAE-cellulose for purification .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on 1H NMR (e.g., δH 0.86–0.91 ppm for cyclopropyl CH3 groups, 5.04 ppm for benzyl CH2), IR (νmax ~1689 cm⁻¹ for carbamate C=O stretch), and optical rotation ([α]D20 –22.5°) to confirm stereochemistry . Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., C14H19NO3, MW 249.31 for cis isomers) . For cyclopropyl derivatives, cyclopropane ring protons exhibit distinct splitting patterns in NMR due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.